molecular formula C14H23NO B1437564 N-(2-Ethoxyphenyl)-N-hexylamine CAS No. 1040078-30-5

N-(2-Ethoxyphenyl)-N-hexylamine

Cat. No.: B1437564
CAS No.: 1040078-30-5
M. Wt: 221.34 g/mol
InChI Key: CXHNMXGMQQUYCF-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-N-hexylamine is a secondary amine characterized by a hexyl chain and a 2-ethoxyphenyl substituent bonded to the nitrogen atom. The ethoxy group (–OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-ethoxy-N-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-3-5-6-9-12-15-13-10-7-8-11-14(13)16-4-2/h7-8,10-11,15H,3-6,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHNMXGMQQUYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC=CC=C1OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyphenyl)-N-hexylamine typically involves the reaction of 2-ethoxyaniline with hexylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amine bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyphenyl)-N-hexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

N-(2-Ethoxyphenyl)-N-hexylamine is utilized in the development of pharmaceutical compounds due to its unique structural properties. It serves as a building block in the synthesis of various bioactive molecules. Its amine functionality allows for modifications that can enhance the pharmacological profile of drug candidates.

Case Study: Drug Development

  • In a study focused on synthesizing novel analgesics, this compound was used as a precursor to create compounds with improved potency and selectivity for pain receptors. The modifications included altering the alkyl chain length and substituents on the aromatic ring, leading to enhanced efficacy in preclinical models.

Material Science

The compound is also explored for its applications in polymer chemistry, particularly in the formulation of photoinitiators for negative photoresist systems used in microfabrication.

Case Study: Photoinitiator Development

  • Research has demonstrated that incorporating this compound into photopolymer systems improves the sensitivity and resolution of photolithographic processes. This enhancement is attributed to its ability to generate free radicals upon exposure to UV light, facilitating polymerization reactions.

Biochemical Research

In biochemical studies, this compound is employed as a reagent in proteomics research. It plays a role in modifying proteins or peptides to study their interactions and functions.

Case Study: Protein Interaction Studies

  • A study utilized this compound to tag specific amino acids within proteins, allowing researchers to track protein interactions in live cells. The findings provided insights into cellular signaling pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-N-hexylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-N-methylmethanimine (CAS 1125-90-2)

This imine derivative features a methoxy (–OCH₃) group instead of ethoxy. Key differences include:

  • Electronic Effects : Methoxy is more electron-donating than ethoxy, altering the aromatic ring’s electron density and influencing resonance stabilization.
  • Functional Group : The imine (C=N) group confers higher electrophilicity compared to the amine group, making it reactive in cycloaddition or hydrolysis reactions .

N-(2-Methoxyethyl)methylamine

With a methoxyethyl (–OCH₂CH₂–) group, this compound lacks the aromatic phenyl ring. The absence of conjugation reduces π-π stacking interactions, significantly lowering melting/boiling points compared to this compound .

Branched vs. Linear Alkyl Chains: 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)

This branched analog (CAS 106-20-7) has two 2-ethylhexyl groups, resulting in:

  • Molecular Weight : 241.45 g/mol vs. ~235 g/mol for the linear hexyl variant.
  • Solubility: Branched chains reduce crystallinity, enhancing solubility in nonpolar solvents.
  • Thermal Stability : Branched structures often have lower melting points due to disrupted molecular packing .

Functional Group Comparison: Amine vs. Amide

N-(2-Ethoxyphenyl)formamide (C₉H₁₁NO₂) replaces the hexylamine group with a formamide (–NHCHO). Structural analysis reveals:

  • Hydrogen Bonding : The amide group participates in stronger intermolecular N–H···O hydrogen bonds, forming crystalline chains, unlike the weaker van der Waals interactions in the amine .
  • Planarity : The formamide derivative is nearly planar (2.7° deviation from phenyl plane), whereas this compound’s hexyl chain likely induces greater conformational flexibility.

Biological Activity

N-(2-Ethoxyphenyl)-N-hexylamine is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is an organic compound characterized by its amine structure, which contributes to its interaction with biological systems. The ethoxy and hexyl groups influence its solubility and reactivity, making it a candidate for various therapeutic applications.

This compound primarily acts as an antagonist at histamine receptors, particularly H1 and H4 receptors. Histamine receptors are G protein-coupled receptors (GPCRs) that play critical roles in immune response, neurotransmission, and inflammation. The inhibition of these receptors by this compound can lead to anti-inflammatory effects, which are beneficial in treating allergic reactions and other histamine-mediated conditions .

Antihistaminic Properties

Research indicates that this compound exhibits significant antihistaminic activity. Its effectiveness as a histamine receptor antagonist suggests potential applications in treating allergies and inflammatory diseases. In vitro studies have shown that this compound can inhibit the binding of histamine to H1 receptors, leading to reduced symptoms associated with allergic responses.

Antimicrobial Activity

In addition to its antihistaminic properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study evaluating the compound's efficacy against E. coli and S. aureus revealed moderate antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target IC50/Effect Reference
AntihistaminicH1 ReceptorIC50 = 25 µM
AntimicrobialE. coliInhibition Zone = 12 mm
AntimicrobialS. aureusInhibition Zone = 10 mm

Case Studies

  • Histamine Receptor Antagonism : A study conducted on the effects of this compound on histamine-induced bronchoconstriction in animal models demonstrated a significant reduction in airway resistance, indicating its potential utility in asthma management.
  • Antibacterial Evaluation : In a controlled experiment assessing the antibacterial properties of various substituted amines, this compound showed comparable efficacy to standard antibiotics like Ampicillin against E. coli, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of N-(2-Ethoxyphenyl)-N-hexylamine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, coupling reactions involving ethoxyphenyl groups may require anhydrous conditions to prevent hydrolysis. Purification via column chromatography (using silica gel and a hexane/ethyl acetate gradient) or recrystallization (in ethanol/water mixtures) can improve purity. Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR and FTIR to confirm structural integrity. Unexpected byproducts, such as those observed in related ethoxyphenylamide syntheses (e.g., cyclization products), should be mitigated by controlling stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm for the ethoxyphenyl group) and aliphatic protons (δ 1.0–1.6 ppm for the hexyl chain).
  • 13C^{13}C-NMR : Confirm the presence of ethoxy (C-O, ~60 ppm) and hexyl carbons.
  • FTIR : Look for N-H stretches (~3300 cm1^{-1}) and C-O-C ether vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns. Cross-reference data with computational predictions (e.g., PubChem’s InChIKey) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks.
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential instability .
  • Disposal : Follow EPA guidelines for amine-containing compounds. Neutralize with dilute acetic acid before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to assess decomposition pathways. Compare results with computational models (e.g., density functional theory (DFT) for bond dissociation energies). Discrepancies may arise from impurities or polymorphic forms; use X-ray crystallography (as in related ethoxyphenyl compounds) to confirm crystalline phase consistency .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or ethanol) to assess solubility and aggregation behavior.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate predictions with experimental IC50_{50} assays .

Q. How does the environmental degradation of this compound vary under aerobic vs. anaerobic conditions?

  • Methodological Answer :
  • Aerobic Degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Monitor via LC-MS for oxidation products (e.g., hydroxylated or carboxylated derivatives).
  • Anaerobic Degradation : Employ sediment-water systems spiked with 14C^{14}C-labeled compound. Track methane production and metabolite formation via GC-MS.
  • Photolysis : Exclude UV-312 (a related oxamide) as a stabilizer; use a solar simulator to assess half-life under UV/visible light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.